molecular formula C5H9NO2 B2879046 2-Hydroxy-3-methoxybutanenitrile CAS No. 98071-14-8

2-Hydroxy-3-methoxybutanenitrile

Cat. No.: B2879046
CAS No.: 98071-14-8
M. Wt: 115.132
InChI Key: KRMABMQWRNWJQS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybutanenitrile is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Further structural details, such as bond lengths and angles, would require more specific experimental data or computational modeling.

Scientific Research Applications

Laboratory Detection and Spectroscopy

  • The rotational-tunnelling spectrum of the hydroxymethyl radical, CH2OH, has been detected and characterized. This research, while not directly related to 2-Hydroxy-3-methoxybutanenitrile, highlights the importance of understanding the fundamental properties of related compounds in laboratory and astronomical contexts (Bermúdez, Bailleux, & Cernicharo, 2017).

Chemical Ionization and Protonation

  • The protonation site of 2-methoxyethanol under chemical ionization conditions was explored, indicating the significance of understanding the ionization behavior of methoxy-containing compounds for mass spectrometry analysis and related applications (Pakarinen & Vainiotalo, 1996).

Biocatalysis and Enzymatic Reactions

  • Rhodococcus species have been used for the asymmetric hydrolysis of β-hydroxy nitriles, including compounds similar to this compound, showcasing the potential of biocatalysis in producing enantiomerically pure compounds (Wu & Li, 2003); (Kinfe et al., 2009).

Material Science and Engineering

  • Polyhydroxyalkanoates (PHA) are highlighted for their application in tissue engineering, underscoring the relevance of hydroxy and methoxy functional groups in developing biodegradable and biocompatible materials (Chen & Wu, 2005).

Synthesis and Metabolism

  • The synthesis of Schiff base molecules demonstrates the utility of methoxy and hydroxy functional groups in corrosion inhibition, indicating a wide range of applications in materials chemistry (Saha & Banerjee, 2018).

Properties

IUPAC Name

2-hydroxy-3-methoxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4(8-2)5(7)3-6/h4-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMABMQWRNWJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C#N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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